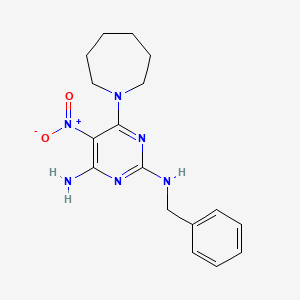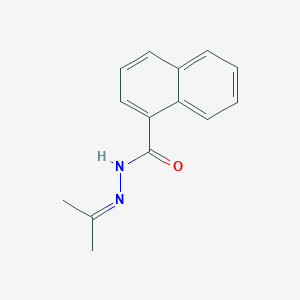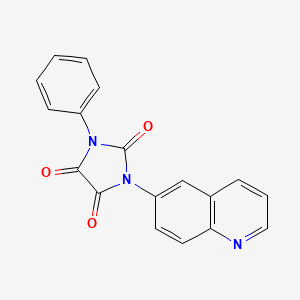![molecular formula C20H16ClN3O3 B12480041 (4R,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12480041.png)
(4R,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinoline core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Furan Ring: The furan ring is attached via a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
(4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
(4S,7S)-4-(4-chlorophenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione: Similar structure but with a thiophene ring instead of a furan ring.
(4S,7S)-4-(4-bromophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and furan ring may enhance its bioactivity and selectivity towards certain molecular targets.
Properties
Molecular Formula |
C20H16ClN3O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(4S,7S)-4-(4-chlorophenyl)-7-(furan-2-yl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C20H16ClN3O3/c21-12-5-3-10(4-6-12)16-17-13(22-19-18(16)20(26)24-23-19)8-11(9-14(17)25)15-2-1-7-27-15/h1-7,11,16H,8-9H2,(H3,22,23,24,26)/t11-,16-/m0/s1 |
InChI Key |
NJJCDFOYILRGTH-ZBEGNZNMSA-N |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=C1NC3=C([C@H]2C4=CC=C(C=C4)Cl)C(=O)NN3)C5=CC=CO5 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)NN3)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Methylbutan-2-yl)-2-phenyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12479970.png)
![N-{3-[(E)-morpholin-4-yldiazenyl]phenyl}acetamide](/img/structure/B12479971.png)
![1-(2-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B12479979.png)
![Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B12479980.png)

![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12479988.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B12479990.png)
![4-(thiophen-3-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12479998.png)
![4-[(2,6-dichlorobenzyl)(methylsulfonyl)amino]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12480000.png)

![Ethyl 3-{[(3-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480009.png)
![4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12480016.png)

